molecular formula C17H17NO4 B6407760 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid CAS No. 1261914-88-8

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Cat. No.: B6407760
CAS No.: 1261914-88-8
M. Wt: 299.32 g/mol
InChI Key: WIJMXWRNBMWRJG-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is a chemical compound with significant potential in various fields of research. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves several steps. One common method includes the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include additional purification steps to ensure the final product meets the required standards for various applications.

Chemical Reactions Analysis

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across various fields of research.

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)13-6-4-5-11(9-13)12-7-8-14(17(20)21)15(10-12)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJMXWRNBMWRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691318
Record name 3'-(Dimethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-88-8
Record name 3'-(Dimethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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